molecular formula C9H5NO3S2 B12809815 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one CAS No. 49675-85-6

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one

Cat. No.: B12809815
CAS No.: 49675-85-6
M. Wt: 239.3 g/mol
InChI Key: KGMIAMWJADHAOQ-UHFFFAOYSA-N
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Description

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy(oxido)amino group and a dithiol-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the hydroxy(oxido)amino group. The dithiol-2-one moiety is then introduced through a series of thiolation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxy(oxido)amino group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy(oxido)amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique functional groups make it a valuable probe for studying biological processes and interactions.

    Industry: Used in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(oxido)amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the dithiol-2-one moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the hydroxy group and have similar biological activities.

    4-Hydroxyphenylacetone: This compound has a similar aromatic structure and hydroxy group but lacks the dithiol-2-one moiety.

Uniqueness

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one is unique due to the presence of both the hydroxy(oxido)amino group and the dithiol-2-one moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one, with the chemical formula C9_9H5_5N\O3_3S2_2 and CAS number 49675-85-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a dithiol-2-one moiety and a hydroxyamino group, which contribute to its redox properties and interactions with various biological systems. Its molecular weight is approximately 239.3 g/mol, and it exhibits notable chemical behavior due to the presence of multiple functional groups that allow for diverse chemical interactions .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage.
  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, including cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 is crucial for developing anti-inflammatory drugs .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Redox Reactions : The dithiol groups can participate in redox reactions, which are essential for the antioxidant activity of the compound.
  • Enzyme Interaction : Molecular modeling studies have provided insights into how this compound interacts with target enzymes like COX. The binding affinity and interaction patterns suggest potential pathways for therapeutic applications .
  • Cellular Signaling Modulation : By modulating signaling pathways related to inflammation and oxidative stress, this compound may exert protective effects on cells.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on COX Inhibition : A recent study evaluated the inhibitory effects of this compound on COX enzymes. At a concentration of 10 μM, it demonstrated an inhibition rate of approximately 88% for COX-2, indicating its potential as an anti-inflammatory agent .
  • Antioxidant Efficacy Assessment : In vitro assays showed that this compound effectively scavenged free radicals, suggesting its utility in formulations aimed at reducing oxidative stress-related damage.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Qualities
4-Amino-1,3-dithiol-2-oneContains amino and dithiol groupsKnown for strong reducing properties
5-Hydroxy-1,3-dithiol-2-oneHydroxyl group on a different positionExhibits enhanced solubility
2-HydroxybenzothiazoleContains thiazole ringNoted for its fluorescent properties
3-Amino-2-thiophenolThiophenol structureExhibits significant antibacterial activity

The unique combination of functional groups in this compound provides distinct biochemical activities not found in similar compounds. Its antioxidant capacity and potential enzyme inhibition set it apart as a versatile candidate for further research and application development .

Properties

CAS No.

49675-85-6

Molecular Formula

C9H5NO3S2

Molecular Weight

239.3 g/mol

IUPAC Name

4-(4-nitrophenyl)-1,3-dithiol-2-one

InChI

InChI=1S/C9H5NO3S2/c11-9-14-5-8(15-9)6-1-3-7(4-2-6)10(12)13/h1-5H

InChI Key

KGMIAMWJADHAOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=O)S2)[N+](=O)[O-]

Origin of Product

United States

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